

Application Notes and Protocols for Hsd17B13-IN-103 in High-Throughput Screening

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Compound of Interest		
Compound Name:	Hsd17B13-IN-103	
Cat. No.:	B15578290	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[2][3][4] This genetic validation has positioned HSD17B13 as a compelling therapeutic target for the treatment of these conditions.[1][5]

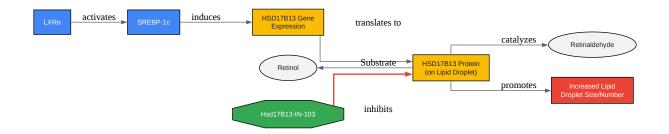
HSD17B13-IN-103 (also known as Compound 44) is an inhibitor of HSD17B13 and can be utilized as a crucial tool for in vitro studies and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents targeting this enzyme.[6] These application notes provide detailed protocols for the use of **Hsd17B13-IN-103** as a reference compound in HTS assays designed to identify and characterize new inhibitors of HSD17B13.

HSD17B13 Signaling and Pathophysiological Role

HSD17B13 is involved in hepatic lipid metabolism, and its expression can be regulated by the Liver X Receptor α (LXR α) through the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][4][7] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinol.[2][8][9][10]



Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, a key feature of steatosis.[3][11] Inhibition of HSD17B13 is therefore a promising strategy to reduce lipid accumulation and mitigate liver damage.[5]



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Caption: HSD17B13 signaling in hepatic lipid metabolism.

Quantitative Data for HSD17B13 Inhibitors

The following table summarizes the inhibitory potency of **Hsd17B13-IN-103** and a well-characterized chemical probe, BI-3231, for comparison. This data is essential for establishing appropriate assay conditions and for comparing the potency of novel compounds.

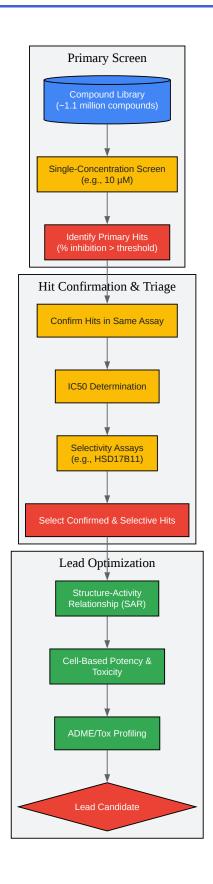
Compound	Target	Assay Type	Substrate	IC50 / Ki	Reference
Hsd17B13- IN-103 (Cpd 44)	Human HSD17B13	Enzymatic	Not Specified	Single-digit nM	[8]
BI-3231 (Cpd 45)	Human HSD17B13	Enzymatic (Ki)	Estradiol	Single-digit nM	[8][11]
BI-3231 (Cpd 45)	Mouse HSD17B13	Enzymatic (Ki)	Estradiol	Single-digit nM	[8][11]
BI-3231 (Cpd 45)	Human HSD17B13	Cellular	Not Specified	Double-digit nM	[8][11]



High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify novel HSD17B13 inhibitors involves a multi-stage process, from the initial screening of a large compound library to the confirmation and detailed characterization of hits.





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Caption: A typical HTS workflow for identifying HSD17B13 inhibitors.



Experimental Protocols

The following are generalized protocols for biochemical and cell-based assays to screen for and characterize HSD17B13 inhibitors. **Hsd17B13-IN-103** should be used as a positive control inhibitor to validate assay performance.

Protocol 1: Biochemical HTS Assay using Luminescence Detection

This protocol describes a luminescent-based assay to measure the enzymatic activity of purified HSD17B13, suitable for HTS in 384- or 1536-well formats. The assay quantifies the amount of NADH produced, which is directly proportional to enzyme activity.[12][13]

Materials:

- Purified recombinant human HSD17B13 enzyme[14]
- Hsd17B13-IN-103
- β-estradiol (substrate)[2]
- NAD+ (cofactor)[2]
- Test compounds dissolved in DMSO
- Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[8]
- NAD(P)H-Glo[™] Detection Reagent or similar
- 384- or 1536-well white, solid-bottom assay plates

Procedure:

 Compound Plating: Using an acoustic dispenser or pin tool, dispense 50 nL of test compounds serially diluted in 100% DMSO into the assay plates. Include wells with DMSO only (negative control) and Hsd17B13-IN-103 (positive control).



- Enzyme Addition: Add 2.5 μL of HSD17B13 enzyme diluted in assay buffer to each well. The final enzyme concentration should be optimized for robust signal-to-background and linear reaction kinetics (e.g., low nM range).
- Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
- Reaction Initiation: Add 2.5 μ L of a substrate/cofactor mix containing β -estradiol and NAD+ diluted in assay buffer to initiate the reaction. Final concentrations should be at or near the Km for each (e.g., 10-50 μ M for β -estradiol).
- Enzymatic Reaction: Incubate the plates at room temperature for 60-120 minutes. The incubation time should be within the linear range of the reaction.
- Signal Detection: Add 5 µL of NAD(P)H-Glo[™] Detection Reagent to each well to stop the reaction and generate a luminescent signal.
- Data Acquisition: Incubate for an additional 60 minutes at room temperature, then read the luminescence on a compatible plate reader.
- Data Analysis: Calculate the percent inhibition for each test compound relative to the DMSO and positive controls. Determine IC50 values for active compounds by fitting the doseresponse data to a four-parameter logistic equation.

Protocol 2: Biochemical HTS Assay using MALDI-TOF Mass Spectrometry

This method directly measures the conversion of substrate to product and is a robust platform for HTS.[8][9]

Materials:

- Purified recombinant human HSD17B13 enzyme
- Hsd17B13-IN-103
- Estradiol or Leukotriene B4 (LTB4) as substrate[9]



- NAD+ (cofactor)
- Test compounds dissolved in DMSO
- Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[8]
- Quenching solution (e.g., acetonitrile with an internal standard)
- MALDI matrix solution
- 1536-well assay plates
- MALDI target plates

Procedure:

- Compound Plating: Dispense 50 nL of test compounds or controls into 1536-well assay plates.[8]
- Enzyme and Substrate Addition: Add the HSD17B13 enzyme and the substrate/NAD+ mix to the wells.
- Reaction Incubation: Incubate the plates for a predetermined time at room temperature.
- Reaction Quenching: Stop the enzymatic reaction by adding the quenching solution.
- Sample Spotting: Spot the quenched reaction mixture onto a MALDI target plate.
- Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of product to substrate.
- Data Analysis: Determine the percent inhibition based on the reduction in product formation in the presence of the test compounds compared to DMSO controls. Calculate IC50 values for active compounds from dose-response experiments.



Protocol 3: Cell-Based HSD17B13 Retinol Dehydrogenase Activity Assay

This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[12][15]

Materials:

- HEK293 cells stably or transiently overexpressing human HSD17B13[12]
- Cell culture medium (e.g., DMEM with 10% FBS)
- Hsd17B13-IN-103 (or other test compounds) dissolved in DMSO
- All-trans-retinol
- · Cell lysis buffer
- LC-MS/MS system for retinoid analysis
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed HEK293-HSD17B13 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[12]
- Compound Treatment: The next day, treat the cells with serial dilutions of Hsd17B13-IN-103 or test compounds for 1-2 hours.
- Substrate Addition: Add all-trans-retinol to the cell culture medium at a final concentration of ~10 μM and incubate for an additional 4-6 hours.
- Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
- Sample Preparation: Prepare the cell lysates for analysis by protein precipitation and extraction of retinoids.



- LC-MS/MS Analysis: Quantify the levels of retinol and retinaldehyde in the cell lysates using a validated LC-MS/MS method.
- Data Analysis: Determine the percent inhibition of retinaldehyde formation for each compound concentration. Calculate the IC50 values from the dose-response curves.

Conclusion

HSD17B13 is a genetically validated target for chronic liver diseases. The protocols and information provided here offer a framework for utilizing **Hsd17B13-IN-103** as a reference compound in high-throughput screening campaigns to identify and characterize novel inhibitors of HSD17B13. The choice of assay will depend on the available instrumentation and the specific goals of the screening campaign. These methods will aid researchers in the discovery and development of new therapeutic agents for NAFLD and NASH.[7]

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